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molecular formula C21H33NO2 B565735 4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol CAS No. 402616-28-8

4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol

Cat. No. B565735
M. Wt: 331.5
InChI Key: XJDZZSDQLOHNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06437165B1

Procedure details

A solution of 450 mg (1.5 mmol) of 2-amino-2-hydroxymethyl-4-(4-(octyl)phenyl)butanol, 0.32 mL (1.75 mmol) of triethylorthoacetate and 0.56 mL (3.2 mmol) of DIEA in 6 mL of DMF was stirred at 75° C. for 2 h. The mixture was cooled, partitioned between 40 mL of 3:1 v/v ether/EtOAc and water and the layers were separated. The organic layer was washed with water and dried. Flash chromatography on silica gel using 4:1 v/v CH2Cl2/EtOAc as the eluant afforded 440 mg (91%) of the title compound: Mass spectrum (NH3—CI) 332 (M+H).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
0.32 mL
Type
reactant
Reaction Step One
Name
Quantity
0.56 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH2:21][OH:22])([CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:9][CH:8]=1)[CH2:3][OH:4].[CH2:23](C(CC)(CC)C([O-])([O-])[O-])[CH3:24].CCN(C(C)C)C(C)C>CN(C=O)C>[CH3:23][C:24]1[O:22][CH2:21][C:2]([CH2:3][OH:4])([CH2:5][CH2:6][C:7]2[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:11][CH:12]=2)[N:1]=1

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
NC(CO)(CCC1=CC=C(C=C1)CCCCCCCC)CO
Name
triethylorthoacetate
Quantity
0.32 mL
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC
Name
Quantity
0.56 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between 40 mL of 3:1 v/v ether/EtOAc and water
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC=1OCC(N1)(CCC1=CC=C(C=C1)CCCCCCCC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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